![molecular formula C16H22N4O3S B2714444 2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine CAS No. 2379985-50-7](/img/structure/B2714444.png)
2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine
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Overview
Description
2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a number of interesting biochemical and physiological effects, making it a valuable tool for investigating a wide range of biological processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine is complex and not fully understood. However, it is known that this compound interacts with certain enzymes and proteins in cells, leading to changes in their activity. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are important regulators of cellular signaling pathways. By inhibiting these kinases, this compound can affect a wide range of cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine are diverse and depend on the specific cellular context. However, some of the most notable effects of this compound include inhibition of cell growth and proliferation, induction of apoptosis, and modulation of inflammatory pathways. Additionally, this compound has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine in lab experiments is its ability to selectively modulate certain cellular pathways. This compound has been shown to have a high degree of specificity for certain kinases, making it a valuable tool for investigating the role of these enzymes in cellular processes. Additionally, this compound has been found to have low toxicity, making it a safe and reliable tool for lab experiments. However, one of the main limitations of using this compound is its cost. The synthesis of this compound is complex and time-consuming, making it relatively expensive compared to other research tools.
Future Directions
There are many potential future directions for research on 2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine. One area of interest is the development of new synthetic methods for producing this compound in higher yields and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases. Finally, there is a need for more studies on the toxicology and pharmacokinetics of this compound, which will be important for its future clinical development.
Synthesis Methods
The synthesis of 2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine is a complex process that involves several steps. The first step involves the reaction of 2-methyl-4-hydroxypyridine with 1-(1-methylpyrazol-4-yl)sulfonylpiperidine to form an intermediate compound. This intermediate is then treated with a suitable reagent to form the final product. The synthesis of this compound has been optimized over the years, and several different methods have been developed to produce it in high yields and purity.
Scientific Research Applications
2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to modulate certain biochemical pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, which can have a wide range of effects on cellular processes. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
properties
IUPAC Name |
2-methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-13-8-15(5-6-17-13)23-12-14-4-3-7-20(10-14)24(21,22)16-9-18-19(2)11-16/h5-6,8-9,11,14H,3-4,7,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFTVAHFIHEATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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